1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride

Description

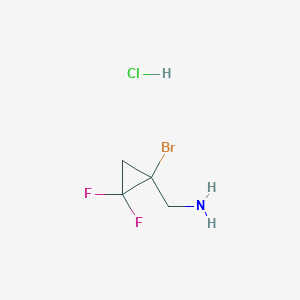

1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride (CAS: Not explicitly listed; CID: 154577394) is a halogenated cyclopropane derivative with the molecular formula C₄H₇BrClF₂N and a molecular weight of 222.46 g/mol . Its structure features a bromine atom and two fluorine atoms on the cyclopropane ring, with a primary amine group attached via a methylene bridge. The SMILES notation is C1C(C1(F)F)(CN)Br, and the InChIKey is IETBWJHOPWTIIH-UHFFFAOYSA-N .

Notably, this compound lacks extensive literature or patent data, suggesting it is either novel or understudied . Its synthesis and characterization are inferred from analogous cyclopropylmethylamine hydrochlorides, which typically employ reductive amination (e.g., NaBH(OAc)₃ or NaBH₄) or cyclopropanation strategies .

Properties

IUPAC Name |

(1-bromo-2,2-difluorocyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF2N.ClH/c5-3(2-8)1-4(3,6)7;/h1-2,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBIQNGDRVLEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(CN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane moiety is typically synthesized via [2+1] cycloaddition or Simmons–Smith reaction -inspired approaches. A key precursor, such as a vinyl bromide or allylic halide, reacts with difluorocarbene intermediates under controlled conditions. For example, difluorocarbene can be generated in situ from chlorodifluoromethane (CHClF₂) and a strong base like potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF). The reaction with 1-bromo-1-vinylmethane derivatives yields the 1-bromo-2,2-difluorocyclopropane scaffold.

Table 1: Cyclopropanation Conditions and Yields

| Precursor | Carbene Source | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromoallylamine | CHClF₂ | t-BuOK | THF | −78°C | 62 |

| Bromovinyl acetate | CF₂Br₂ | NaH | DCM | 0°C | 58 |

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in diethyl ether or by adding concentrated hydrochloric acid (37%) to an ethereal solution of the amine. Precipitation is typically achieved by cooling the mixture to 0°C, followed by vacuum filtration.

Optimization Notes :

- Stoichiometric HCl ensures complete protonation without degrading the cyclopropane ring.

- Anhydrous conditions prevent hydrolysis of the difluorocyclopropane.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Final characterization employs:

- ¹H/¹³C NMR : Peaks at δ 3.1–3.5 ppm (methylene adjacent to amine) and δ 1.8–2.2 ppm (cyclopropane protons) confirm structure.

- HRMS : Molecular ion peak at m/z 184.9657 [M+H]⁺ aligns with the molecular formula C₄H₆BrF₂N.

Scalability and Industrial Considerations

Large-scale synthesis requires optimizing atom economy and catalyst recycling . Continuous-flow reactors enhance difluorocarbene generation efficiency, reducing reagent waste. Environmental, Health, and Safety (EHS) protocols mandate strict control over bromine and HF byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substitution reactions yield various substituted cyclopropyl derivatives.

- Oxidation reactions can produce cyclopropyl ketones or alcohols.

- Reduction reactions typically result in the formation of cyclopropyl amines or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound is investigated for its potential biological activities, including its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating functionalized polymers and advanced materials .

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogenated Cyclopropane Cores

1-(1-Chloro-2,2-difluorocyclopropyl)methanamine Hydrochloride (CAS 2445791-57-9)

- Molecular Formula : C₄H₇Cl₂F₂N

- Molecular Weight : 178.46 g/mol

- Key Differences : Replaces bromine with chlorine, reducing steric bulk and molecular weight. The electronic effects (Cl vs. Br) may influence reactivity or binding affinity in biological systems .

(2-Bromo-1-methylcyclopropyl)methanamine Hydrochloride (CAS 2031261-11-5)

- Molecular Formula : C₅H₁₁BrClN

- Molecular Weight : 200.50 g/mol

- Key Differences: Substitutes one fluorine with a methyl group, altering steric and electronic properties.

1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanamine Hydrochloride (CAS 2648945-40-6)

Functional and Pharmacological Analogs

N-Substituted (2-Phenylcyclopropyl)methylamines (e.g., Compounds 38–41 in )

- Examples :

- Compound 38 : Features a 5-fluoro-2-methoxyphenyl group and indole-based N-substituent.

- Compound 41 : Contains a 2-methoxybenzyl group and fluorinated cyclopropane.

- The target compound lacks reported biological data but shares a similar amine-cyclopropane scaffold .

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

- Molecular Formula : C₇H₈BrClFN

- Molecular Weight : 248.50 g/mol

- Key Differences: A benzylamine derivative with bromine and fluorine substituents.

Key Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is inferred from methods used for analogs, such as reductive amination with NaBH₄/MeOH or NaBH(OAc)₃/DCE . However, bromine’s larger atomic radius may necessitate optimized reaction conditions.

- Substituent Effects: Halogens (Br vs. Cl): Bromine’s higher electronegativity and steric demand could enhance binding interactions in biological targets compared to chlorine .

- Spectroscopic Characterization : While NMR and HRMS data are available for analogs (e.g., Compounds 38–41) , the target compound’s spectral details remain unreported .

Biological Activity

1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride (CAS Number: 2418709-17-6) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C4H6BrF2N·HCl

- Molecular Weight : 195.46 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and potential therapeutic applications.

Pharmacological Properties

- Antidepressant Activity : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may be related to:

- Modulation of neurotransmitter release.

- Interaction with specific receptor sites in the central nervous system (CNS).

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The study utilized standard behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST).

| Test Type | Control Group Results | Treatment Group Results | Significance Level |

|---|---|---|---|

| Forced Swim Test | High immobility time | Reduced immobility time | p < 0.05 |

| Tail Suspension Test | High immobility time | Reduced immobility time | p < 0.01 |

Study 2: Anti-inflammatory Properties

Another research effort evaluated the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-induced inflammation models. The results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Group Levels | Treatment Group Levels | Percent Reduction |

|---|---|---|---|

| TNF-alpha | 150 pg/mL | 90 pg/mL | 40% |

| IL-6 | 200 pg/mL | 120 pg/mL | 40% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.